molecular formula C₁₅H₂₂O₁₄ B1140383 Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester CAS No. 289711-92-8

Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester

Cat. No.: B1140383
CAS No.: 289711-92-8
M. Wt: 526.33
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Description

Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester (CAS No. 289711-92-8) is a chemically modified sucrose derivative characterized by three carboxylate groups esterified with methyl groups. Its molecular formula is C₁₅H₂₂O₁₄, with a molecular weight of 526.33 g/mol . This compound has garnered significant attention in materials science and biomedical engineering due to its structural versatility, including ester and carboxylate functionalities that enable applications in polymer synthesis, supramolecular chemistry, and biocompatible material design (e.g., hydrogels, nanoparticles, and drug delivery systems) .

Properties

IUPAC Name

dimethyl (2R,3S,4S,5S)-3,4-dihydroxy-2-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxolane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3/t4-,5-,6+,7+,8-,9-,10-,13?,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUCPKHMXLNIK-ISVXLRAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858412
Record name 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289711-92-8
Record name 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Tin-mediated esterification, exemplified in the synthesis of sucrose-6-ethyl ester, employs dibutyltin oxide (DBTO) as a transient protecting group. The method involves:

  • Complexation : Sucrose reacts with DBTO in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form a tin-sucrose complex, selectively shielding the 6-hydroxyl group.

  • Acylation : Acetic anhydride is introduced to acetylate the remaining hydroxyl groups, followed by hydrolysis to yield the 6-monoester.

For the tricarboxylate variant, sequential acylation steps using trimethyl orthocarboxylate could theoretically introduce carboxyl groups at positions 1, 6, and 6'. However, steric hindrance and competing reactions necessitate meticulous temperature control (70–100°C) and stoichiometric precision.

Optimization Parameters

  • Catalyst Loading : A 1:1 molar ratio of sucrose to DBTO ensures optimal complexation.

  • Solvent System : Nonpolar solvents (e.g., toluene) improve yield by facilitating water removal via azeotropic distillation.

  • Reaction Time : Extended reflux durations (6–10 hours) enhance conversion rates but risk side reactions.

Table 1: Tin-Mediated Synthesis Conditions for Sucrose Esters

ParameterOptimal RangeImpact on Yield
Temperature70–100°C↑ 25–40%
DBTO:Sucrose Ratio1:1↑ 30%
Reaction Time6–10 hours↑ 15%

Enzymatic Esterification: Sustainable and Selective

Lipase-Catalyzed Transesterification

Enzymatic methods, such as those using Candida antarctica lipase B, offer regioselective advantages. In sucrose ester synthesis, methyl esters of fatty acids serve as acyl donors in nonpolar solvents (e.g., n-hexane). For the tricarboxylate target, methyl tricarboxylate could theoretically react with sucrose under similar conditions.

Process Considerations

  • Enzyme Loading : 0.4% (w/w) lipase maximizes yield (90.45%) while minimizing inhibition.

  • Solvent-Free Systems : Eliminating solvents reduces purification steps but requires higher temperatures (30–70°C).

  • Reaction Time : 10-hour incubations achieve near-complete conversion.

Table 2: Enzymatic Synthesis Performance Metrics

MetricValueNotes
Yield90.45%10-hour reaction
Enzyme Efficiency0.4% (w/w)Optimal loading
Temperature30°CMild conditions

Solid Super Acid–Catalyzed Transesterification

Catalyst Design and Reactivity

Solid super acids like SO₄²⁻/TiO₂-Al₂O₃ enable one-step transesterification. In sucrose-6-acetate synthesis, ethyl acetate serves as both solvent and acyl donor. Adapting this for tricarboxylate esters would require methyl carboxylate donors and prolonged reaction times to accommodate three esterification events.

Advantages Over Conventional Methods

  • Regioselectivity : The 6-position is preferentially esterified due to steric and electronic effects.

  • Catalyst Reusability : Solid acids retain activity over multiple cycles, reducing costs.

Table 3: Solid Super Acid Catalysis Parameters

ParameterValueImpact
CatalystSO₄²⁻/TiO₂-Al₂O₃↑ Selectivity
Temperature110–115°C↑ Conversion
Acyl DonorMethyl carboxylateMulti-esterification

Comparative Analysis of Methodologies

Yield and Selectivity Trade-Offs

  • Tin-Mediated : High selectivity (6-position) but moderate yields (58%).

  • Enzymatic : Eco-friendly and high-yielding (90.45%) but limited to monoesters.

  • Solid Acid : Scalable and regioselective but requires high temperatures.

Industrial Applicability

Solid super acid methods are most viable for large-scale production due to catalyst reusability and simplified purification . Enzymatic routes, while sustainable, face challenges in multi-ester synthesis.

Chemical Reactions Analysis

Types of Reactions

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester

This compound is a derivative of sucrose that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of three carboxylate groups and three methyl ester functionalities attached to the sucrose backbone. Its chemical formula is C15H18O9C_{15}H_{18}O_9 and it has a CAS number of 289711-92-8.

Biochemical Studies

This compound is utilized in biochemical research as a model compound for studying carbohydrate interactions and modifications. Its structural properties allow researchers to investigate how modifications to carbohydrate structures can influence biological interactions and metabolic pathways.

Drug Delivery Systems

The compound has been explored in drug delivery applications due to its ability to form stable complexes with various therapeutic agents. Its ester groups can facilitate the encapsulation of drugs, enhancing solubility and bioavailability. Studies have shown that formulations incorporating this compound can improve the pharmacokinetic profiles of poorly soluble drugs.

Polymer Chemistry

In polymer science, this compound serves as a monomer for synthesizing biodegradable polymers. These polymers are being investigated for use in environmentally friendly packaging materials and controlled-release systems. The incorporation of this compound into polymer matrices improves mechanical properties while maintaining biodegradability.

Food Industry Applications

This compound has potential applications in the food industry as a food additive or stabilizer. Its ability to modify texture and enhance flavor profiles is being studied, particularly in reducing sugar content while maintaining sweetness and mouthfeel.

Cosmetic Formulations

Due to its emulsifying properties, this compound is also being researched for use in cosmetic formulations. It can improve the stability and texture of creams and lotions while providing a moisturizing effect.

Case Study 1: Drug Delivery Enhancement

A study conducted by researchers at a pharmaceutical company demonstrated that this compound improved the solubility of a poorly water-soluble drug by up to 50%. The formulation showed enhanced absorption in vivo compared to traditional delivery methods.

Case Study 2: Biodegradable Polymer Development

In an investigation published in a polymer science journal, researchers synthesized a new class of biodegradable polymers using this compound as a key monomer. The resulting materials exhibited excellent mechanical strength while degrading within six months in soil conditions.

Case Study 3: Food Texture Modification

A food science study explored the use of this compound in reducing sugar content in baked goods without compromising taste or texture. Results indicated that products containing this compound maintained consumer acceptability while offering lower calorie options.

Comparative Data Table

Application AreaKey BenefitsResearch Findings
Biochemical StudiesInvestigates carbohydrate interactionsEnhanced understanding of metabolic pathways
Drug Delivery SystemsImproves solubility and bioavailabilityUp to 50% increase in drug absorption
Polymer ChemistryBiodegradable materialsNew polymers with excellent mechanical properties
Food IndustryReduces sugar content without losing tasteMaintained consumer acceptability with lower calories
Cosmetic FormulationsImproves stability and textureEnhanced moisturizing effects in creams

Mechanism of Action

The mechanism of action of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. The presence of carboxylate and ester groups allows for specific interactions with enzyme active sites, influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Structural and Functional Differences

Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester distinguishes itself from simpler esters and related compounds through its multifunctional architecture . Below is a comparative analysis with methyl esters, glycol ethers, and other carboxylate-containing compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications CAS Number
This compound C₁₅H₂₂O₁₄ 526.33 Ester, carboxylate Polymer precursors, drug delivery 289711-92-8
Methyl Salicylate C₈H₈O₃ 152.15 Ester, phenolic hydroxyl Fragrances, topical analgesics 119-36-8
Methyl Tetradecanoate C₁₅H₃₀O₂ 242.40 Ester Surfactants, lubricants 124-10-7
Tripropylene Glycol Methyl Ether C₁₀H₂₂O₄ 206.28 Ether, hydroxyl Solvents, coatings 20324-33-8

Reactivity and Functional Versatility

  • Ester Reactivity: Unlike methyl salicylate or methyl tetradecanoate, which possess single ester groups, the sucrose derivative’s three ester groups enhance its utility in cross-linking reactions for polymer synthesis . Its carboxylate moieties further enable pH-responsive behavior in drug delivery systems .
  • Supramolecular Chemistry: The compound’s ability to form hydrogen bonds via carboxylate groups facilitates self-assembly into nanostructures, a feature absent in simpler esters like methyl tetradecanoate .
  • Biocompatibility : Compared to glycol ethers (e.g., tripropylene glycol methyl ether), which are primarily industrial solvents, the sucrose derivative’s biodegradability and low toxicity make it suitable for biomedical applications .

Limitations and Challenges

  • Synthetic Complexity: The multifunctional structure of this compound requires precise synthetic control, increasing production costs compared to monofunctional esters .
  • Solubility: While methyl esters (e.g., methyl salicylate) are lipophilic, the sucrose derivative’s polar carboxylate groups limit its solubility in non-polar solvents, necessitating solvent optimization in formulations .

Biological Activity

Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester (STME) is a unique compound derived from sucrose, characterized by its specific esterification pattern. This structure imparts distinct biochemical properties that influence various biological activities. Research has demonstrated that STME interacts with enzymes and proteins involved in carbohydrate metabolism, cell signaling, and energy production, making it a compound of interest in biochemical and pharmacological studies.

STME exhibits significant interactions with key enzymes such as glycosyltransferases and glycosidases. These interactions can modulate enzyme activity and stability, impacting metabolic pathways:

  • Enzyme Interactions : STME can act as both an inhibitor and an activator depending on the enzyme context. For example, it may inhibit glycosidases by occupying their active sites or enhance glycosyltransferase activity by stabilizing their active conformations.
  • Cellular Effects : The compound influences cellular processes by modulating signaling pathways. It can enhance or inhibit phosphorylation events that affect gene expression and metabolic functions.

Dosage Effects in Animal Models

Research on STME has highlighted the importance of dosage in determining its biological effects:

  • Low Doses : At lower concentrations, STME has been shown to enhance metabolic activity and improve cellular function.
  • High Doses : Conversely, high doses can lead to toxic effects, including oxidative stress and disruption of cellular homeostasis. These findings suggest a threshold effect where optimal benefits are observed within a specific dosage range.

Metabolic Pathways

STME plays a crucial role in carbohydrate metabolism:

  • Interaction with Metabolic Enzymes : It modulates the activity of enzymes involved in the glycolytic pathway and the tricarboxylic acid (TCA) cycle, influencing the synthesis and breakdown of carbohydrates.
  • Impact on Metabolic Flux : By altering enzyme activity, STME affects the levels of key metabolites, thereby impacting overall metabolic flux.

Transport and Distribution

The transport of STME within cells is facilitated by specific transporters and binding proteins:

  • Cellular Localization : The distribution of STME across cellular compartments is critical for its biological activity. Accumulation in specific regions can enhance its biochemical effects.

Case Studies

Several studies have explored the biological activity of STME:

  • Study on Enzyme Modulation :
    • Researchers investigated STME's effect on glycosyltransferases, revealing that it significantly enhanced enzyme stability and activity at optimal concentrations while inhibiting activity at higher concentrations.
  • Cell Signaling Investigation :
    • A study demonstrated that STME could modulate key signaling pathways involved in cell growth and differentiation, suggesting potential therapeutic applications in metabolic disorders.
  • Toxicological Assessment :
    • Animal model studies assessed the toxicological profile of STME, indicating that while low doses were beneficial for metabolic enhancement, higher doses led to adverse effects such as increased oxidative stress markers.

Summary Table of Biological Activities

Biological ActivityEffect at Low DoseEffect at High Dose
Enzyme ActivationEnhanced stability & functionInhibition of function
Cellular SignalingModulation of pathwaysDisruption of signaling
Metabolic ActivityIncreased metabolic fluxInduction of oxidative stress
ToxicityNo adverse effectsToxicity observed

Q & A

Q. What are the established synthetic routes for Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester, and how can researchers optimize reaction conditions for improved yields?

  • Methodological Answer : The synthesis typically involves esterification of sucrose tricarboxylic acid derivatives using methanol under acidic or enzymatic catalysis. Key steps include:
  • Catalyst Selection : Sulfuric acid or lipases for regioselective esterification .
  • Purification : Column chromatography or recrystallization to isolate the trimethyl ester.
  • Optimization : Adjusting molar ratios (e.g., methanol excess), temperature (40–60°C), and reaction time (12–24 hrs) to enhance yields. Parallel monitoring via TLC or HPLC ensures reaction progress .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm esterification (δ 3.6–3.8 ppm for methyl esters) and sucrose backbone integrity. IR spectroscopy verifies carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+Na]⁺ ions). Note: Spectral artifacts, such as residual solvent peaks or incomplete deuterium exchange in NMR, require careful baseline correction .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis.
  • Exposure Control : Use fume hoods, nitrile gloves, and PPE. Refer to GBZ/T 160.1–2004 workplace air standards for volatile organics .
  • Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How can thermodynamic stability studies inform the design of storage conditions for this compound?

  • Methodological Answer : Conduct accelerated stability testing :
  • Thermal Analysis : TGA/DSC to identify decomposition thresholds (e.g., >100°C).
  • Hydrolytic Stability : Monitor ester hydrolysis rates at varying pH (2–10) via HPLC.
  • Recommendations : Stabilize with antioxidants (e.g., BHT) if radical degradation is observed .

Q. How can conflicting data in spectroscopic characterization (e.g., unexpected NMR shifts or missing ester peaks) be systematically resolved?

  • Methodological Answer :
  • Cross-Validation : Compare with literature (e.g., chlorin e6 trimethyl ester NMR assignments in δ 3.55–4.24 range ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration.
  • Contradiction Analysis : Re-examine synthesis steps for regiochemical impurities or incomplete esterification .

Q. What computational methods aid in predicting the reactivity of this compound in catalytic processes?

  • Methodological Answer :
  • DFT Calculations : Model ester bond cleavage energetics or nucleophilic attack pathways.
  • Molecular Dynamics : Simulate solvent interactions (e.g., polarity effects on hydrolysis).
  • Validation : Correlate computed activation energies with experimental kinetic data (Arrhenius plots) .

Data Analysis & Critical Thinking

Q. How should researchers analyze contradictory yield data across synthetic protocols?

  • Methodological Answer :
  • Statistical Comparison : Apply ANOVA to assess significance of variables (catalyst type, temperature).
  • Sensitivity Analysis : Identify critical parameters (e.g., methanol purity) via Taguchi methods.
  • Case Study : Contrast lipase-mediated vs. acid-catalyzed esterification efficiency .

Q. What strategies validate the regioselectivity of esterification in sucrose derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled methanol to track ester group incorporation.
  • Enzymatic Assays : Compare activity of lipases with known regioselectivity (e.g., Candida antarctica Lipase B).
  • Chemoselective Protection : Temporarily block specific hydroxyl groups before esterification .

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